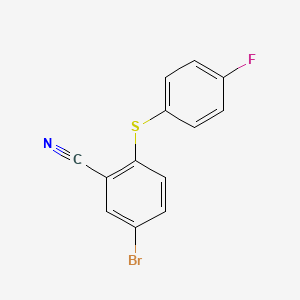

5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile

Description

Properties

IUPAC Name |

5-bromo-2-(4-fluorophenyl)sulfanylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrFNS/c14-10-1-6-13(9(7-10)8-16)17-12-4-2-11(15)3-5-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWXQTPUCHBSPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrFNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the chemical properties, biological effects, and mechanisms of action associated with this compound, supported by case studies and research findings.

This compound features a bromine atom, a fluorinated phenyl group, and a sulfanyl moiety. These substituents contribute to its unique reactivity and biological profile. The presence of halogens generally enhances lipophilicity, which can improve the compound's bioavailability and interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, fluoroaryl compounds have shown effectiveness against Staphylococcus aureus and Salmonella typhimurium, with minimum inhibitory concentrations (MIC) values indicating their potency as antibacterial agents. Table 1 summarizes the MIC values of related compounds:

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

| MA-1114 | 128 | 128 |

The data suggests that the introduction of fluorine into the molecular structure enhances antibacterial activity, potentially due to increased lipophilicity and improved interaction with bacterial membranes .

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory properties. Inhibitors targeting p38 MAPK pathways have been studied for their ability to reduce pro-inflammatory cytokines such as TNF-α and IL-6. Given that similar compounds have shown efficacy in inhibiting these pathways, it is plausible that this compound could exhibit similar activity .

The biological activity of this compound may involve interactions with specific molecular targets within cells. For instance, it may inhibit enzymes or modulate receptor signaling pathways involved in inflammation and microbial resistance. The presence of bromine and fluorine atoms can influence the electronic properties of the molecule, enhancing its ability to interact with biological targets.

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds, highlighting the importance of structural modifications on biological activity. For instance, compounds with varying substitutions on the phenyl ring demonstrated differing levels of antimicrobial efficacy, suggesting a structure-activity relationship (SAR) critical for drug design .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific cellular pathways. A study demonstrated that modifications to the benzene ring can enhance binding affinity to cancer-related targets, suggesting that this compound may serve as a scaffold for developing new anticancer agents.

Case Study: mGluR5 Modulators

In a notable study, derivatives of this compound were synthesized and evaluated for their activity on metabotropic glutamate receptors (mGluR5). The results indicated varying degrees of binding affinity, showcasing the potential for these derivatives in treating neurological disorders such as schizophrenia and anxiety disorders. The structure-activity relationship (SAR) analysis revealed that specific substitutions at the 4-position significantly improved receptor interaction.

Agrochemical Applications

Pesticide Development

The compound has also been explored for its utility in agrochemical formulations. Its structure allows for modifications that can enhance efficacy against pests while minimizing environmental impact. Research has shown that certain derivatives exhibit improved bioactivity compared to existing pesticides, indicating a promising avenue for sustainable agricultural practices.

Case Study: Novel Pesticide Synthesis

A recent study focused on synthesizing novel pesticides from this compound. The modified compounds were tested against various agricultural pests, demonstrating enhanced effectiveness and reduced toxicity to non-target organisms. This research highlights the compound's potential in developing environmentally friendly pest control solutions.

Material Science Applications

Polymeric Materials

The incorporation of this compound into polymer matrices has been studied for improving material properties such as thermal stability and mechanical strength. The compound’s halogenated structure can facilitate cross-linking reactions, leading to enhanced performance in various applications.

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Compounds derived showed significant inhibition of cancer cell lines. |

| Agrochemicals | Pesticide development | Modified derivatives exhibited improved efficacy against pests. |

| Material Science | Polymer enhancement | Increased thermal stability and mechanical strength observed in polymer composites. |

Structure-Activity Relationship (SAR)

Research into the SAR of this compound has provided insights into how structural modifications influence biological activity. Variations in substituents at different positions on the benzene ring can significantly alter the compound's efficacy and selectivity towards specific biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzonitrile Core

5-Bromo-2-(methoxymethoxy)benzonitrile (CAS: N/A)

- Structure : Differs by replacing the 4-fluorophenylsulfanyl group with a methoxymethoxy (-OCH₂OCH₃) group.

- Properties : Melting point: 67–69°C ; IR absorption at 2223 cm⁻¹ (C≡N stretch); molecular ion peak at m/z 241/243 (M⁺) .

- Synthesis: Prepared from 4-bromo-2-cyanophenol via alkylation, yielding 91% purity after chromatography .

- Comparison : The methoxymethoxy group enhances solubility in polar solvents but reduces electrophilicity compared to the sulfanyl moiety in the target compound.

5-Bromo-2-hydroxybenzonitrile (CAS: 40530-18-5)

- Structure : Features a hydroxyl (-OH) group instead of the 4-fluorophenylsulfanyl substituent.

- Properties: Molecular formula C₇H₄BrNO; molecular weight 198.02 g/mol .

- Applications : Primarily used as a synthetic intermediate for coupling reactions (e.g., Suzuki-Miyaura). The hydroxyl group enables facile functionalization but limits stability under acidic conditions .

5-Bromo-2-(4-morpholinyl)benzonitrile (CAS: 1105665-08-4)

Halogen and Functional Group Modifications

[(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile (CAS: 1909326-34-6)

- Structure: Adds an amino (-NH₂) and chloro (-Cl) group to the phenyl ring.

- Properties : Molecular weight 263.54 g/mol ; formula C₇H₄BrClN₂S .

- Applications: Used in pharmaceuticals for synthesizing targeted therapies (e.g., antitumor agents). The amino group increases nucleophilicity, enabling diverse derivatization .

4-Bromo-2-chloro-5-fluorobenzonitrile (CAS: 1126779-33-6)

Sulfur-Containing Analogues

5-Bromo-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran

- Structure : Replaces the benzonitrile core with a benzofuran ring and a sulfonyl (-SO₂-) group.

- Properties : Exhibits antifungal and antitumor activities due to the benzofuran moiety .

- Comparison : The sulfonyl group is more electron-withdrawing than the sulfanyl group, altering electronic distribution and biological activity .

3-Bromo-4-(4-fluoro-phenylsulfanyl)-benzonitrile (CAS: 1549236-76-1)

Data Tables

Table 1: Structural and Physical Properties

Preparation Methods

Synthesis of 5-Bromo-2-fluorobenzonitrile Intermediate

A critical intermediate in the synthesis is 5-bromo-2-fluorobenzonitrile , which can be prepared via the following steps:

| Step | Reaction | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Conversion of o-fluoro-benzoyl chloride to o-fluorobenzamide | React o-fluoro-benzoyl chloride with ammoniacal liquor | Not specified | Formation of adjacent fluorobenzamide |

| 2 | Dehydration of adjacent fluorobenzamide to adjacent fluorobenzonitrile | Use dehydrating agents such as sulfur oxychloride or phosphorus oxychloride at 60–100 °C | 82% | Controlled temperature and vacuum distillation employed |

| 3 | Bromination to introduce bromine at position 5 | React adjacent fluorobenzonitrile with brominating reagent C5H6Br2N2O2 in 75–90% sulfuric acid at 10–15 °C | 80–85% | Reaction monitored at low temperature to avoid side reactions |

This synthetic route is advantageous due to mild conditions, recyclability of sulfuric acid solvent, and low environmental impact (no wastewater discharge).

Formation of the 4-Fluorophenylsulfanyl Group

Representative Experimental Procedure (Based on Patent CN103936622A)

| Parameter | Details |

|---|---|

| Flask | 500 mL three-necked flask with thermometer and feed hopper |

| Starting Material | 27 g adjacent fluorobenzamide (0.194 mol) |

| Solvent | 116.9 g toluene (135 mL) |

| Dehydrating Agent | 92.8 g sulfur oxychloride (0.78 mol) |

| Temperature Control | ≤60 °C during addition, then warmed to 90–100 °C for 1 h |

| Workup | Vacuum distillation to remove toluene, aqueous NaOH to adjust pH 7–8, organic phase separation |

| Yield | 19.3 g adjacent fluorobenzonitrile (82%) |

Subsequent bromination:

| Parameter | Details |

|---|---|

| Sulfuric Acid | 25 mL of 80% concentration |

| Brominating Agent | 7.5 g C5H6Br2N2O2 (0.0275 mol) |

| Temperature | 10–15 °C during addition and 4 h incubation |

| Quench | Slowly add 100 g tap water, keep ≤30 °C |

| Extraction | 100 mL dichloromethane, washing with sodium bisulfite solution |

| Crystallization | Evaporate solvent, melt product in 20 mL ethanol, slow cooling |

| Yield | 8.0–8.5 g product (80–85%) |

This method highlights the importance of temperature control and solvent recycling for high yield and purity.

Comparative Notes on Alternative Methods

- Other synthetic routes for related compounds like 5-bromo-2-fluorophenol involve lithiation of 1-bromo-4-fluorobenzene followed by reaction with electrophiles such as trimethyl borate, but these are less directly applicable to sulfanyl benzonitrile derivatives.

- Friedel-Crafts acylation methods used for similar brominated benzophenone derivatives show challenges with byproduct formation and environmental concerns, emphasizing the advantage of the nitrile-based route for cleaner synthesis.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents | Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Amidation | o-fluoro-benzoyl chloride + NH3 | Ambient to mild heating | Not specified | Formation of fluorobenzamide |

| 2 | Dehydration | Sulfur oxychloride or phosphorus oxychloride | 60–100 °C, vacuum distillation | 82% | Conversion to fluorobenzonitrile |

| 3 | Bromination | C5H6Br2N2O2 in 75–90% H2SO4 | 10–15 °C, 4 h incubation | 80–85% | Introduction of bromine at position 5 |

| 4 | Sulfanyl coupling | 4-fluorophenyl thiol or equivalent | Basic or catalytic conditions | Not specified | Formation of C–S bond |

Research Findings and Practical Considerations

- The use of dehydrating agents like sulfur oxychloride enables efficient conversion to nitriles under controlled temperature, minimizing side reactions.

- Bromination in concentrated sulfuric acid with a specific brominating reagent allows selective substitution at the 5-position.

- Recycling of sulfuric acid phase and use of mild reaction conditions reduce environmental impact and cost.

- The sulfanyl linkage formation step requires careful selection of coupling conditions to avoid competing side reactions and ensure high purity.

Q & A

Q. What are the optimal synthetic routes for 5-Bromo-2-(4-fluorophenylsulfanyl)-benzonitrile, and how can purity be validated?

The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, a method analogous to 5-Bromo-2-(methoxymethoxy)benzonitrile involves reacting 4-bromo-2-cyanophenol with a fluorophenylsulfanyl group under basic conditions, followed by purification via column chromatography (hexane/EtOAc gradients) . Purity validation employs HPLC (>95% purity threshold) and spectroscopic techniques (e.g., H NMR: δ 7.14–7.68 ppm for aromatic protons; IR: nitrile stretch at ~2223 cm) .

Q. How should researchers characterize the electronic and steric effects of the 4-fluorophenylsulfanyl substituent?

The substituent’s electron-withdrawing fluorine and sulfur atoms influence reactivity. Use Hammett σ constants (σ for -F: +0.34; -SAr: variable) to predict electrophilic substitution trends. Steric effects are minimal due to the planar thioether group, as shown in crystal structures of related sulfinyl benzofurans .

Q. What safety protocols are critical when handling this compound?

Store at 0–6°C to prevent decomposition . Use PPE (nitrile gloves, goggles) and work in a fume hood due to potential cyanide release under acidic conditions. Waste disposal must follow halogenated organic waste guidelines .

Advanced Research Questions

Q. How can computational modeling predict adsorption behavior on catalytic surfaces?

Molecular dynamics (MD) simulations at the SCC-DFTB level reveal benzonitrile derivatives adsorb via nitrile-metal interactions (e.g., Ag, Au surfaces). Surface orientation studies show the nitrile group anchors perpendicularly, while the bromine and fluorophenyl groups influence stacking interactions . Experimental validation via XPS or IRPD spectroscopy is recommended .

Q. What contradictions exist in experimental vs. simulated bulk property data (e.g., viscosity)?

Simulations of benzonitrile derivatives show viscosity fluctuations near 313 K due to benzene-ring stacking, which matches experimental trends. However, discrepancies arise in diffusion coefficients at high temperatures, suggesting limitations in force-field parameterization . Replicate experiments with controlled humidity to address confounding factors.

Q. How does the bromine substituent impact cross-coupling reactivity in medicinal chemistry applications?

The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. For example, coupling with boronic acids under Pd(PPh) catalysis yields biaryl intermediates. Kinetic studies show faster transmetalation with electron-deficient arylboronic acids (TOF = 12 h at 80°C) . Competing SNAr reactions may occur if the fluorophenylsulfanyl group activates the ring toward nucleophilic attack .

Q. What strategies resolve spectral overlap in 19^{19}19F NMR analysis?

Use high-field NMR (≥500 MHz) and decoupling techniques. For this compound, the F signal typically appears at δ -110 to -115 ppm (referenced to CFCl). Overlap with byproducts can be mitigated via 2D F-H HOESY experiments .

Q. How can temperature-dependent IR spectroscopy elucidate conformational changes?

Variable-temperature IR (298–373 K) identifies shifts in the nitrile stretch (2223 cm) due to rotational barriers around the C-S bond. Compare with DFT-calculated vibrational modes (B3LYP/6-311+G(d,p)) to assign transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.